Methyl 2-benzyl-4-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzyl-4-oxo-4-phenylbutanoate is a chemical compound with a complex structure that includes both benzyl and phenyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-4-oxo-4-phenylbutanoate typically involves the esterification of the corresponding acid. One common method involves the reaction of 2-benzyl-4-oxo-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
Methyl 2-benzyl-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming adducts with coenzymes, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4-phenylbutanoate: Lacks the benzyl group, making it less complex.
2-Methyl-4-oxo-4-phenylbutyric acid: Contains a methyl group instead of a benzyl group.
Methyl 2-oxo-4-phenylbutanoate: Similar structure but without the benzyl group.
Uniqueness
Methyl 2-benzyl-4-oxo-4-phenylbutanoate is unique due to the presence of both benzyl and phenyl groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
6938-59-6 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
methyl 2-benzyl-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C18H18O3/c1-21-18(20)16(12-14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
WBIGILOJVWTFFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.